Cas no 2138051-81-5 (6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol)
![6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol structure](https://www.kuujia.com/scimg/cas/2138051-81-5x500.png)
6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1161610
- 2138051-81-5
- 6-[ethyl(propyl)amino]spiro[4.5]decan-8-ol
- 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol
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- Inchi: 1S/C15H29NO/c1-3-11-16(4-2)14-12-13(17)7-10-15(14)8-5-6-9-15/h13-14,17H,3-12H2,1-2H3
- InChI Key: ABWVQFVNQMTLKS-UHFFFAOYSA-N
- SMILES: OC1CCC2(CCCC2)C(C1)N(CC)CCC
Computed Properties
- Exact Mass: 239.224914549g/mol
- Monoisotopic Mass: 239.224914549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 3.5
6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161610-1.0g |
6-[ethyl(propyl)amino]spiro[4.5]decan-8-ol |
2138051-81-5 | 1g |
$0.0 | 2023-06-08 |
6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol Related Literature
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Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
Additional information on 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol
Introduction to 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol (CAS No. 2138051-81-5)
6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol, identified by its CAS number 2138051-81-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic amine derivative has garnered attention due to its unique structural framework and potential biological activities. The compound features a spirocyclic core, which is a key structural motif in many biologically active molecules, and is further functionalized with an ethyl(propyl)amino side chain, enhancing its pharmacological profile.
The spirocyclic structure of 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol contributes to its rigid conformation, which can be crucial for binding to biological targets with high specificity. This structural rigidity is often exploited in drug design to optimize interactions with enzymes or receptors. The presence of the ethyl(propyl)amino group introduces a polar moiety, which can facilitate hydrogen bonding interactions, further stabilizing the compound's binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with greater accuracy. Studies using 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol as a model have shown that its spirocyclic core can effectively occupy deep binding pockets in target proteins, suggesting its potential as a scaffold for drug development. These insights are derived from high-resolution crystal structures of protein-ligand complexes, which provide detailed information on how small molecules interact with biological targets.
The ethyl(propyl)amino side chain in 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol also plays a critical role in modulating its pharmacokinetic properties. This group can influence solubility, metabolic stability, and membrane permeability, all of which are essential factors in determining a compound's efficacy and safety profile. Researchers are increasingly leveraging structure-activity relationship (SAR) studies to fine-tune these properties, ensuring that promising candidates exhibit optimal pharmacokinetic profiles before advancing to clinical trials.
In the context of medicinal chemistry, the synthesis of 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol represents a significant achievement due to the challenges associated with constructing spirocyclic frameworks. The synthesis typically involves multi-step organic transformations, including cyclization reactions and functional group interconversions. Advances in synthetic methodologies have made it possible to produce such complex molecules with higher yields and purity, facilitating their use in downstream applications.
One of the most compelling aspects of 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol is its potential as a lead compound for therapeutic intervention. Preclinical studies have suggested that derivatives of this compound may exhibit activities relevant to various diseases, including neurological disorders and inflammatory conditions. The spirocyclic core is particularly noteworthy for its ability to mimic natural bioactive scaffolds found in bioactive peptides and natural products.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol. Predictive models can now rapidly screen large libraries of compounds for their potential biological activity, reducing the time and resources required for hit identification. This approach has been instrumental in identifying novel analogs of 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol with enhanced potency and selectivity.
Another area of interest is the exploration of 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol's role in modulating cellular signaling pathways. The compound's ability to interact with specific enzymes and receptors suggests that it could influence critical signaling cascades involved in disease pathogenesis. For instance, studies have indicated that spirocyclic amines may interfere with aberrant signaling pathways in cancer cells, making them attractive candidates for oncology research.
The development of novel analytical techniques has also contributed to a deeper understanding of 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol's behavior in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide high-resolution data on the compound's structure and interactions within biological matrices. These insights are invaluable for optimizing lead compounds during the drug discovery process.
Future research directions for 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol include exploring its mechanism of action in greater detail and evaluating its potential as an intermediate in the synthesis of more complex drug candidates. The compound's unique structural features make it an attractive starting point for generating libraries of derivatives with tailored properties for specific therapeutic applications.
In summary, 6-[Ethyl(propyl)amino]spiro[4.5]decan-8-ol (CAS No. 2138051-81-5) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, coupled with recent advancements in synthetic chemistry and computational biology, position it as a valuable tool for discovering novel therapeutics targeting various diseases.
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